Antitumor Activity: cis-PPC Exhibits Reduced Potency but Lower Acute Toxicity Compared to Cisplatin in Murine Models
In a direct comparative study, cis-dichloro(dipyridine)platinum(II) (cis-PPC) demonstrated qualitatively similar but quantitatively less potent antitumor activity than cisplatin (cis-[Pt(NH3)2Cl2]) in the Ehrlich ascites carcinoma model in mice [1]. The study reported that cis-PPC increased the survival time of tumor-bearing mice relative to untreated controls. Critically, the compound was also noted to be 'less toxic to mice' than the inorganic complex in preliminary experiments, though the study did not provide a direct numerical LD50 comparison for both compounds in the same experimental system [1].
| Evidence Dimension | Antitumor activity and toxicity |
|---|---|
| Target Compound Data | Increased survival time vs. untreated control; qualitative 'less toxic' designation |
| Comparator Or Baseline | cis-[Pt(NH3)2Cl2] (cisplatin) — higher antitumor potency; higher toxicity to mice |
| Quantified Difference | Activity described as 'less potent'; toxicity described as 'less toxic' (quantitative LD50 data not available for direct comparison within this study) |
| Conditions | Ehrlich ascites carcinoma model in mice; in vivo survival study |
Why This Matters
For researchers seeking a platinum complex with a potentially wider therapeutic window or reduced systemic toxicity, cis-PPC offers a distinct profile that may be advantageous in applications where cisplatin's nephrotoxicity or neurotoxicity is prohibitive.
- [1] Gale GR, Howle JA, Walker EM Jr. Antitumor and antimitogenic properties of cis-dichloro(dipyridine)platinum(II). Cancer Res. 1971;31(7):950-952. View Source
